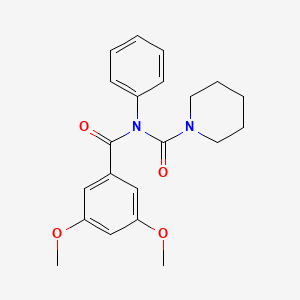

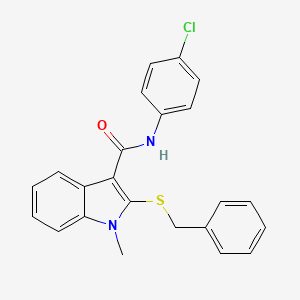

![molecular formula C13H16BrNO3S2 B3002625 8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1448130-80-0](/img/structure/B3002625.png)

8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane" is a sulfur-containing azaspirocycle, which is a class of compounds that have garnered interest due to their potential biological activities. The azaspirocycle framework is characterized by a nitrogen atom that is part of a spiro-connected cyclical structure, often with additional heteroatoms such as sulfur and oxygen in the ring system .

Synthesis Analysis

The synthesis of related azaspirocycles has been reported through various methods. For instance, the oxidative spirocyclization of arylpropiolamides with sulfonylhydrazides under metal-free conditions leads to 3-sulfonated azaspiro[4,5]trienones . Another method involves visible-light-induced spirocyclization of alkynes with sulfinic acids or thiols, using organic dyes as photocatalysts . Additionally, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane has been achieved through the addition of prenyl magnesium bromide to a 4-methoxybenzylimine followed by iodine-initiated aminocyclization . Phenylsulfanyl migration has also been utilized to control the stereochemistry in the synthesis of 1-oxa-8-thiaspiro[4.5]decanes .

Molecular Structure Analysis

The molecular structure of azaspirocycles like the one is complex, involving multiple chiral centers and the potential for various stereoisomers. The presence of sulfur and oxygen atoms within the spirocyclic framework can influence the three-dimensional shape and electronic distribution, which in turn affects the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Azaspirocycles can undergo a range of chemical reactions, including sulfonylation, carbocyclization, dearomatization, hydration, and oxidation . The presence of functional groups such as sulfonyl allows for further chemical modifications, which can be exploited to synthesize derivatives with varied biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocycles are influenced by their molecular structure. The presence of heteroatoms and the spirocyclic conformation contribute to the compound's solubility, stability, and reactivity. These properties are crucial when considering the compound's potential as a biological agent or in drug development .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activity exhibited by similar spiro compounds , it could be of interest in the development of new pharmaceuticals or other biologically active compounds.

Propiedades

IUPAC Name |

8-(2-bromophenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3S2/c14-11-3-1-2-4-12(11)20(16,17)15-7-5-13(6-8-15)18-9-10-19-13/h1-4H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGBLKHGAVSSGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

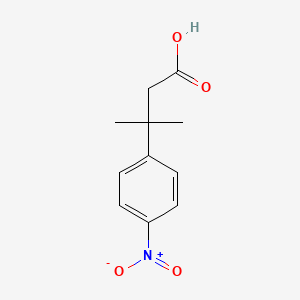

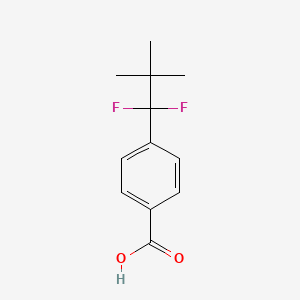

![2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B3002545.png)

![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3002546.png)

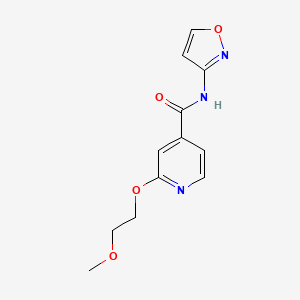

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3002554.png)

![1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea](/img/structure/B3002556.png)

![(2S,3R)-3-Ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3002557.png)

![N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3002560.png)